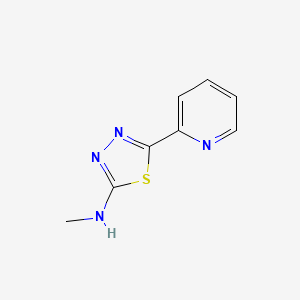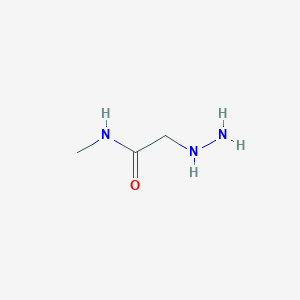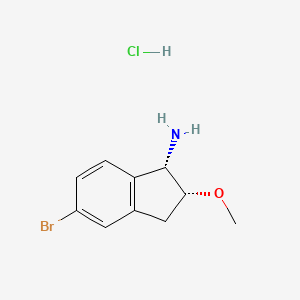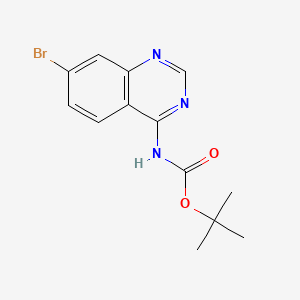
tert-Butyl (7-bromoquinazolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-bromoquinazolin-4-yl)carbamate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.17 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-bromoquinazoline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (7-bromoquinazolin-4-yl)carbamate typically involves the reaction of 7-bromoquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.
Chemical Reactions Analysis
tert-Butyl (7-bromoquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinazoline ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-bromoquinazolin-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (7-bromoquinazolin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (7-bromoquinolin-4-yl)carbamate: Similar in structure but with a quinoline ring instead of a quinazoline ring.
tert-Butyl (2-bromothiazol-5-yl)carbamate: Contains a thiazole ring instead of a quinazoline ring.
tert-Butyl (2-chloropyridin-4-yl)carbamate: Features a pyridine ring with a chlorine substituent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a carbamate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(7-bromoquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-11-9-5-4-8(14)6-10(9)15-7-16-11/h4-7H,1-3H3,(H,15,16,17,18) |
InChI Key |
XPNXLJCBQIZHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
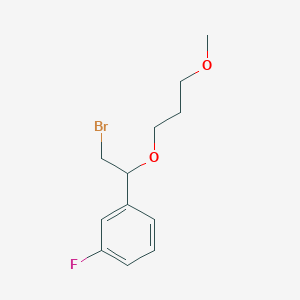

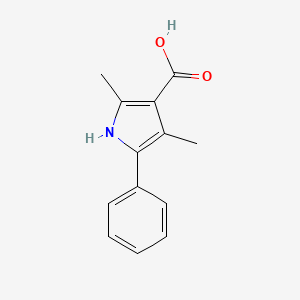
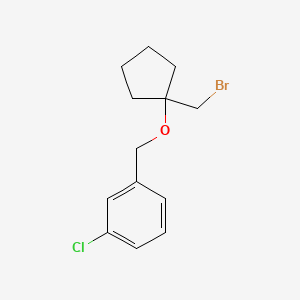
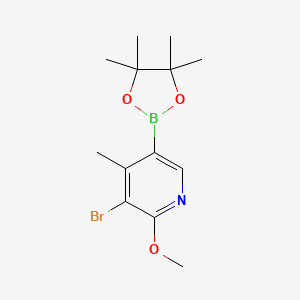
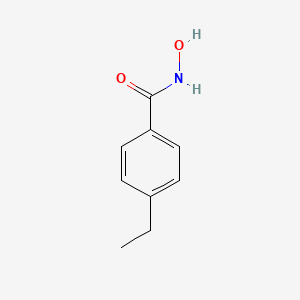
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
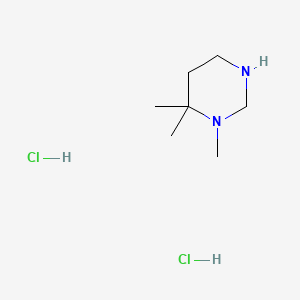
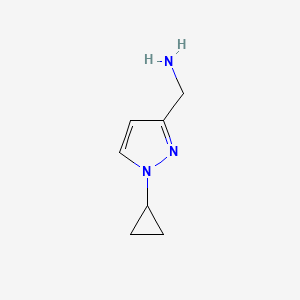
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
